molecular formula C14H19F3N2O2 B1620161 Flubanilate CAS No. 847-20-1

Flubanilate

Katalognummer: B1620161
CAS-Nummer: 847-20-1
Molekulargewicht: 304.31 g/mol
InChI-Schlüssel: NBODAQXRWMHEBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flubanilate is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a synthetic pyrethroid, which means it is designed to mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers. This compound is primarily used as an acaricide, specifically targeting mites that infest crops and honey bee colonies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flubanilate can be synthesized through several methods. One common route involves the reaction of α-bromo-isovaleric acid with 2-chloro-4-trifluoromethylaniline in the presence of pyridine to form an intermediate. This intermediate is then reacted with α-cyano-3-phenoxybenzyl alcohol to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Flubanilate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but typically involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Flubanilate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of synthetic pyrethroids in various chemical reactions.

    Biology: Researchers use this compound to investigate its effects on different biological systems, including its impact on insect physiology and behavior.

    Medicine: Although primarily used in agriculture, this compound’s structure and properties are studied for potential medical applications, such as developing new insecticides with lower toxicity to humans.

    Industry: this compound is widely used in the agricultural industry to control mite infestations in crops and honey bee colonies, helping to ensure healthy plant growth and pollination.

Wirkmechanismus

Flubanilate exerts its effects by targeting the nervous system of mites and other pests. It works by binding to sodium channels in nerve cells, disrupting normal nerve signal transmission. This leads to paralysis and eventual death of the pest. The compound’s molecular targets include specific proteins involved in nerve signal propagation, making it highly effective against mites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tau-fluvalinate: Another synthetic pyrethroid with similar applications in pest control.

    Acrinathrin: Used as an acaricide and insecticide with a similar mode of action.

    Amitraz: An acaricide with a different chemical structure but used for similar purposes.

Uniqueness

Flubanilate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to target sodium channels with high specificity makes it a potent acaricide with relatively low toxicity to non-target organisms, including humans .

Eigenschaften

CAS-Nummer

847-20-1

Molekularformel

C14H19F3N2O2

Molekulargewicht

304.31 g/mol

IUPAC-Name

ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-4-21-13(20)19(9-8-18(2)3)12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,4,8-9H2,1-3H3

InChI-Schlüssel

NBODAQXRWMHEBP-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F

Kanonische SMILES

CCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F

847-20-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.